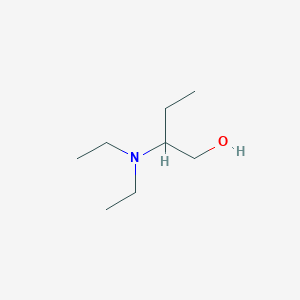

2-(Diethylamino)butan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-4-8(7-10)9(5-2)6-3/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDMXYFSFGUCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552295 | |

| Record name | 2-(Diethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61940-73-6 | |

| Record name | 2-(Diethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Diethylamino Butan 1 Ol

Classical Synthetic Routes and Their Modern Adaptations

Traditional synthetic pathways to 2-(Diethylamino)butan-1-ol and related N,N-dialkylamino alcohols have been refined over time, balancing efficiency, scalability, and precursor availability. These methods typically involve the sequential or convergent formation of the crucial C-N and C-O bonds.

Amination Reactions for C–N Bond Formation at the C2 Position

The introduction of the diethylamino group at the second carbon of the butane (B89635) chain is a pivotal step. One of the most direct methods is the nucleophilic substitution of a precursor containing a suitable leaving group at the C2 position. For instance, the reaction of 2-bromobutan-1-ol (B1282357) with diethylamine (B46881) directly forms the target C-N bond. This reaction's success hinges on controlling conditions to favor substitution over elimination and to neutralize the acid byproduct.

A second major strategy is reductive amination . This can be approached in several ways. One route involves the reaction of 2-aminobutan-1-ol (B80463) with an ethylating agent, such as ethyl bromide, or more commonly, by reacting 2-aminobutan-1-ol with acetaldehyde (B116499) to form an intermediate imine or enamine, which is then reduced in situ to yield the N,N-diethyl derivative. An analogous reaction, the N-benzylation of (R)-(-)-2-aminobutan-1-ol using benzyl (B1604629) bromide or benzyl chloride, has been reported with high yields of 87-94%, demonstrating the feasibility of N-alkylation on the 2-aminobutan-1-ol scaffold. researchgate.net Modern adaptations of reductive amination may utilize advanced catalysts for improved efficiency and selectivity.

Reduction Strategies for the Introduction of the C1 Hydroxyl Group

The primary alcohol at the C1 position is typically installed by the reduction of a carbonyl group, most commonly a carboxylic acid or an ester. The synthesis of 2-(Diethylamino)butanoic acid or its esters serves as a key convergent point in this strategy. evitachem.combiosynth.com These precursors can then be reduced to the final alcohol.

Powerful hydride-donating agents are effective for this transformation. For example, the reduction of esters like 2-(N,N-dimethylamino)-2-phenylbutyrate to the corresponding alcohol has been achieved in 83–84% yield using sodium borohydride (B1222165). google.com Lithium aluminum hydride (LiAlH₄) is also a common choice for the reduction of both esters and carboxylic acids. For larger scale and milder conditions, catalytic hydrogenation is a viable alternative. The reduction of (S)-2-aminobutyric acid to (S)-2-aminobutan-1-ol has been optimized using various catalysts, as detailed in the table below. google.com

Table 1: Comparison of Catalysts for the Hydrogenation of (S)-2-Aminobutyric Acid This interactive table summarizes the performance of different catalysts in the synthesis of (S)-2-aminobutan-1-ol, a key precursor.

| Catalyst | Yield (%) | Purity (%) | Optical Rotation [α]D²⁵ (c=1, H₂O) |

|---|---|---|---|

| Pd/C | 77.25–79.3 | 99.57–99.78 | +9.9 to +10.1 |

| Ru/Al₂O₃ | 77.3 | 99.78 | +10.0 |

Data sourced from a comparative analysis of hydrogenation methods.

Multi-step Convergent and Divergent Synthetic Approaches

The synthesis of this compound can be designed through various multi-step sequences. A divergent approach might start from a common, readily available precursor like (S)-2-aminobutanoic acid. This starting material can first be N-alkylated with ethyl groups to form 2-(diethylamino)butanoic acid, which is then reduced to the target alcohol. This strategy allows for the creation of various N-substituted analogs from a single starting point.

A convergent synthesis , by contrast, involves preparing key fragments of the molecule separately before combining them. An example would be the independent synthesis of a C4-epoxide, which is then opened by diethylamine. This approach can be efficient as it allows for the optimization of each step independently and can build molecular complexity quickly in the final coupling stage. Patent literature describes complex multi-step syntheses starting from simple molecules like butene-1 and acetonitrile (B52724), which undergo a series of reactions including hydrolysis, resolution, and subsequent alkylation to build the final product. google.comgoogle.com

Asymmetric Synthesis of Chiral this compound

Because the C2 position is a stereocenter, this compound exists as a pair of enantiomers. The production of a single enantiomer is critical for many applications and is achieved through asymmetric synthesis.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. diva-portal.orgwikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amino alcohols, N-tert-butanesulfinamide (Ellman's auxiliary) is a widely used and effective chiral auxiliary. thieme-connect.comresearchgate.net

In a typical sequence applicable to this synthesis, a prochiral ketone precursor would be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. The subsequent addition of a nucleophile or a reducing agent to the imine double bond is directed by the bulky tert-butylsulfinyl group, leading to the formation of one diastereomer in high excess. thieme-connect.com Final removal of the auxiliary with an acid, such as HCl, yields the enantiomerically enriched chiral amine. thieme-connect.com This methodology has proven versatile for the synthesis of a wide array of chiral amino alcohols. researchgate.net

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis is a highly efficient method for producing chiral compounds, as a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. uni-muenchen.de For the synthesis of chiral this compound, asymmetric hydrogenation or asymmetric reductive amination of a prochiral precursor is a powerful strategy.

This approach involves reacting a suitable β-keto ester or enamine with hydrogen or another reducing agent in the presence of a chiral transition metal catalyst, often based on ruthenium (Ru) or rhodium (Rh) complexed with chiral phosphine (B1218219) ligands. electronicsandbooks.com For example, the asymmetric reductive amination of methyl 4-methoxy-3-oxo-butanoate with ammonium (B1175870) acetate (B1210297) using a Ru-bisphosphine catalyst has been shown to produce the corresponding amino ester with high enantiomeric excess. electronicsandbooks.com This product can then be reduced to the chiral amino alcohol. The selection of the metal, chiral ligand, and reaction conditions is crucial for achieving high conversion and enantioselectivity.

Table 2: Asymmetric Reductive Amination of a β-Keto Ester using Chiral Ru-Catalysts This interactive table shows results from the screening of various chiral catalysts for the asymmetric reductive amination of methyl 4-methoxy-3-oxo-butanoate, a process analogous to a key step in synthesizing chiral this compound precursors.

| Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Ru-MeOBIPHEP | >99 | 97 |

| Ru-BINAP | >99 | 93 (R) |

| Ru-SYNPHOS | >99 | 96 (S) |

| Ru-JOSIPHOS | >99 | 92 (S) |

Data adapted from studies on asymmetric catalytic reductive amination. electronicsandbooks.com

Enzymatic and Chemo-Enzymatic Synthesis and Resolution Strategies

Enzymes offer remarkable chemo-, regio-, and enantioselectivity under mild reaction conditions, making them highly valuable catalysts for producing optically pure compounds.

Kinetic resolution (KR) is a widely used method to separate enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other, allowing for their separation. mdpi.com Lipases are particularly effective for the resolution of racemic alcohols via enantioselective acylation. unipd.it

The process typically involves reacting a racemic alcohol with an acyl donor, often an enol acetate like vinyl acetate, in a non-aqueous solvent. pw.edu.pl The lipase (B570770) selectively acylates one enantiomer, leaving the other enantiomer unreacted. For example, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly versatile and widely used biocatalyst for these resolutions. unipd.itthieme-connect.de It is known for its high enantioselectivity across a broad range of substrates. unipd.it Other effective lipases include those from Pseudomonas cepacia (Amano PS-IM) and Burkholderia cepacia. researchgate.netresearchgate.net

For racemic this compound, a lipase would catalyze the acylation of either the (R)- or (S)-enantiomer, resulting in a mixture of one enantiomer as an ester and the other as the unreacted alcohol. thieme-connect.de These two compounds, having different functional groups, can then be separated using standard chromatographic techniques. The success of the resolution is quantified by the enantiomeric ratio (E), with high E-values indicating excellent selectivity. thieme-connect.de

Table 2: Common Lipases Used in Kinetic Resolution of Alcohols

| Enzyme | Common Source | Acyl Donor Example | Solvent Example | Key Characteristics |

|---|---|---|---|---|

| Novozym 435 (CALB) | Candida antarctica | Vinyl acetate | tert-Butyl methyl ether (MTBE) | High enantioselectivity and broad substrate scope. unipd.itpw.edu.pl |

| Amano PS-IM | Burkholderia cepacia | Vinyl acetate | Tetrahydrofuran (THF) | Excellent enantioselectivity (E >200) for certain alcohols. researchgate.net |

An alternative to resolving a racemic mixture is the direct asymmetric synthesis of a single enantiomer from a prochiral precursor. Enzyme-catalyzed asymmetric reduction of a ketone is a powerful method to produce chiral alcohols with high optical purity. mdpi.com The precursor for this compound would be 2-(diethylamino)-1-oxobutane.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. mdpi.com By operating in the reductive direction and using a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), these enzymes can reduce a ketone to a chiral alcohol with high enantioselectivity. ADHs from various microorganisms, including Lactobacillus kefir, Rhodococcus ruber, Rhodococcus erythropolis, and Candida parapsilosis, have been successfully employed for the synthesis of optically active alcohols. unipd.itmdpi.com

Industrial Synthesis Pathways and Scalability Considerations

Translating a laboratory-scale synthesis into a robust industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. The goal is to maximize yield, purity, and productivity while ensuring the process is economically viable.

Process Optimization for Large-Scale Production

For the large-scale production of a chemical like this compound, several aspects of the chosen synthetic route must be optimized.

Reactor Choice and Design : The choice between batch reactors and continuous flow reactors is a key consideration. Continuous flow processes often offer superior heat and mass transfer, better control over reaction parameters, and more consistent product quality, which can be crucial for industrial-scale synthesis. smolecule.com

Process Parameter Optimization : Key reaction conditions, including temperature, pressure, solvent, catalyst loading, and substrate concentration, must be fine-tuned to maximize the space-time yield. Methodologies such as Response Surface Methodology (RSM) can be employed to systematically optimize multiple variables simultaneously, as demonstrated in the production of other bulk chemicals like 2,3-butanediol. researchgate.net For fermentation-based routes, parameters such as aeration rate and agitation speed are critical for achieving high productivity. researchgate.net

Feed and Supply Chain : For large-scale fermentation processes, using inexpensive and readily available feedstocks, such as molasses instead of refined sugars, can dramatically reduce production costs. researchgate.net Optimizing the supply chain for all raw materials is essential for uninterrupted and economical production.

By systematically addressing these factors, a synthetic pathway developed in the lab can be scaled up to an efficient, safe, and cost-effective industrial process.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and efficient processes. Key areas of focus include the use of catalytic methods, renewable feedstocks, and the reduction of waste.

A prominent green strategy is the catalytic N-alkylation of amines using alcohols , often referred to as the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. osti.govmdpi.com In the context of synthesizing this compound, this would involve reacting 2-aminobutan-1-ol with ethanol. This process, typically catalyzed by late transition metals like ruthenium or iridium, proceeds through the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. osti.govsioc-journal.cn The metal hydride species, formed during the initial oxidation, then reduces the imine to the desired N-alkylated amine, with water being the only byproduct. mdpi.com This approach offers high atom economy and avoids the use of stoichiometric alkylating agents and the generation of salt byproducts. osti.govnih.gov

Biocatalytic reductive amination represents another significant advancement in the green synthesis of amino alcohols. frontiersin.orgyork.ac.uk Amine dehydrogenases (AmDHs) can be employed for the asymmetric synthesis of chiral amines. frontiersin.org For the synthesis of a precursor like (S)-2-aminobutan-1-ol, the reductive amination of 1-hydroxybutan-2-one (B1215904) using an amine dehydrogenase and a cofactor regeneration system can be utilized. researchgate.net This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions, often in aqueous media, thereby reducing the reliance on volatile organic solvents. researchgate.net The use of co-immobilized enzymes in continuous flow reactors further enhances the efficiency and scalability of this green method.

The principles of green chemistry also encourage the use of safer solvents and reaction conditions. For instance, microwave-assisted synthesis has been shown to accelerate reaction times, often leading to higher yields and purity while reducing energy consumption. bspublications.netmdpi.com The selection of solvents is also critical, with a preference for water or other environmentally benign options when feasible. derpharmachemica.com

The following table summarizes key research findings related to green synthetic approaches for compounds structurally related to this compound, highlighting the potential for greener manufacturing processes.

| Synthetic Approach | Catalyst/Enzyme | Key Green Principles | Findings |

| Catalytic N-Alkylation | Ruthenium/Triphos Complex | Atom Economy, Catalysis | Successful N-alkylation of amines using carboxylic acids and molecular hydrogen, with potential for selective alkylation of amino alcohols. csic.es |

| Electrochemical "Borrowing Hydrogen" | Ru on Activated Carbon Cloth (Ru/ACC) | Green Solvents, Energy Efficiency | N-alkylation of amines with alcohols in aqueous solution, forming water as the only byproduct. osti.gov |

| Direct N-alkylation with Alcohols | Iron Catalysis | Renewable Feedstocks, Catalysis | Direct N-alkylation of unprotected amino acids with alcohols, producing water as the sole side product. nih.gov |

| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | Biocatalysis, High Selectivity | Efficient synthesis of short chiral alkyl amines and amino alcohols with high enantioselectivity. frontiersin.orgyork.ac.uk |

| Continuous Flow Biocatalysis | Co-immobilized AmDH and GDH | Process Intensification, Biocatalysis | High-efficiency synthesis of (S)-2-aminobutan-1-ol from 1-hydroxybutan-2-one in a packed bed reactor. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Diethylamino Butan 1 Ol

Characteristic Organic Transformations

The dual functionality of 2-(diethylamino)butan-1-ol permits a range of chemical reactions, targeting either the hydroxyl or the amino group, or sometimes involving both simultaneously.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol group in this compound can be oxidized to form the corresponding aldehyde, 2-(diethylamino)butanal, or further to the carboxylic acid, 2-(diethylamino)butanoic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents would favor the formation of the aldehyde, while stronger agents like potassium permanganate (B83412) would lead to the carboxylic acid. evitachem.comevitachem.com

A related transformation is the oxidative lactamization of amino alcohols, which has been a subject of study for the synthesis of lactams, important motifs in biologically active molecules. jchemlett.com This intramolecular cross-dehydrogenative coupling often utilizes ruthenium-based catalysts and can be a highly atom-economical process, generating only hydrogen as a byproduct. jchemlett.com

Reduction Reactions and Their Applications

While the alcohol group is already in a reduced state, the molecule can be subjected to reductive conditions, often targeting other functional groups if the molecule is further derivatized. For example, if the hydroxyl group were converted to a leaving group, it could be reductively cleaved. More commonly, reduction reactions are employed in the synthesis of similar amino alcohols. For instance, the reduction of an ester, such as 2-(N,N-dimethylamino)-2-phenylbutyrate, using a reducing agent like sodium borohydride (B1222165) or a borane (B79455) complex, yields the corresponding amino alcohol.

Substitution Reactions Involving the Amino and Hydroxyl Functions

Both the amino and hydroxyl groups can participate in substitution reactions. The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, and subsequently displaced by a nucleophile. evitachem.com

The amino group, being a tertiary amine, is generally a poor leaving group. However, under specific conditions, such as in the presence of superacids, amino alcohols can react to form dicationic intermediates which are highly electrophilic and can undergo substitution reactions. acs.org In high-temperature water, amino alcohols have been observed to undergo nucleophilic substitution where the amino nitrogen acts as the nucleophile, and the hydroxyl group is displaced. rsc.org

The synthesis of related amino alcohols often involves nucleophilic substitution. For example, (3R)-3-(dimethylamino)butan-1-ol hydrochloride can be synthesized from (R)-3-chlorobutan-1-ol and dimethylamine, where the amine acts as the nucleophile. evitachem.com

Dehydration Pathways of the Alcohol Moiety

The acid-catalyzed dehydration of this compound would be expected to proceed via an E1 or E2 mechanism to form an alkene. Protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule, would generate a carbocation intermediate. libretexts.org Subsequent elimination of a proton from an adjacent carbon would lead to the formation of a double bond.

Given the structure of this compound, the dehydration could potentially yield two isomeric alkenes: 2-(diethylamino)but-1-ene and N,N-diethylbut-2-en-2-amine (an enamine, which would likely isomerize). The regioselectivity of this elimination would be governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. doubtnut.com In this case, the formation of the but-2-ene isomer would be favored. The dehydration of similar compounds, such as substituted 4-dimethylamino-2-aryl-butan-2-ol, has been carried out using heterogeneous catalysis with acidic catalysts like ion-exchange resins or zeolites. google.comgoogle.com

Role as a Nucleophile and Ligand in Reaction Mechanisms

The lone pair of electrons on the nitrogen atom of the diethylamino group allows this compound to function as both a nucleophile and a ligand in various chemical reactions.

Nucleophilic Reactivity of the Diethylamino Group

The diethylamino group in this compound is a potent nucleophile. The nitrogen atom can readily attack electrophilic centers. This nucleophilicity is fundamental to many of its reactions and the synthesis of its derivatives. For example, in the presence of a suitable alkylating agent, the nitrogen can undergo quaternization to form a quaternary ammonium (B1175870) salt.

In intramolecular reactions, the nucleophilic amino group can attack an electrophilic center within the same molecule. For instance, if the hydroxyl group is converted into a good leaving group, the amino group can displace it to form a cyclic aziridinium (B1262131) ion. The nucleophilic character of the amino group is also exploited in reactions where it acts as a base, abstracting a proton. cymitquimica.com

Amino alcohols, in general, are known to react with inorganic acids to form ammonium salts. alfa-chemistry.com The nucleophilic nature of the amino nitrogen is also evident in its ability to act as a corrosion inhibitor, likely by forming a protective film on metal surfaces. rsc.orgalfa-chemistry.com

| Reaction Type | Reagents/Conditions | Products |

| Oxidation | Mild oxidizing agents | 2-(Diethylamino)butanal |

| Strong oxidizing agents (e.g., KMnO4) | 2-(Diethylamino)butanoic acid | |

| Substitution | Activation of -OH, then nucleophile | Substituted butanes |

| Dehydration | Acid catalyst (e.g., H2SO4) | 2-(Diethylamino)but-1-ene, N,N-diethylbut-2-en-2-amine |

| Nucleophilic Attack | Electrophiles (e.g., alkyl halides) | Quaternary ammonium salts |

Participation in Intramolecular and Intermolecular Hydrogen Bonding Interactions

The structure of this compound, featuring a hydroxyl group (-OH) as a hydrogen bond donor and a nitrogen atom of the diethylamino group as a hydrogen bond acceptor, facilitates both intramolecular and intermolecular hydrogen bonding.

Infrared (IR) spectral studies on analogous amino alcohols have demonstrated that they form some of the strongest intramolecular hydrogen bonds when compared to other substituted alcohols. psu.edu This strong intramolecular O-H···N bond arises from the high proton affinity of the basic amino nitrogen. The presence of alkyl groups on the nitrogen, as in the case of the diethylamino group, further increases its basicity and, consequently, the strength of this intramolecular interaction. psu.edursc.org This bonding leads to the formation of a stable five-membered ring conformation. The presence of strong intramolecular hydrogen bonding has been found to significantly reduce the tendency for intermolecular association, meaning that even in concentrated solutions, a large proportion of the molecules exist with this internal bond. rsc.org

While intramolecular bonding is dominant, intermolecular hydrogen bonds also occur. These can involve the hydroxyl group of one molecule interacting with the nitrogen atom of another, or the hydroxyl groups of two different molecules interacting with each other. In some related amino alcohols, such as dimethylaminoethanol, intermolecular association leads to the formation of large, ring-like dimers where the nitrogen atom participates in the structure. rsc.org However, for compounds with very strong intramolecular hydrogen bonds, like diethylaminopropanol, intermolecular association is limited to the formation of small quantities of free hydroxy monomers. rsc.org

Table 1: Hydrogen Bonding Interactions in this compound

| Type of Interaction | Donor | Acceptor | Description | Consequence |

| Intramolecular | Hydroxyl (-OH) group | Diethylamino (N) group | A strong hydrogen bond forms between the hydroxyl proton and the lone pair of the nitrogen atom within the same molecule. | Formation of a stable, five-membered ring structure. Reduces the extent of intermolecular association. rsc.org |

| Intermolecular | Hydroxyl (-OH) group | Diethylamino (N) group of another molecule | The hydroxyl group of one molecule forms a hydrogen bond with the nitrogen atom of a neighboring molecule. | Contributes to the bulk properties of the substance, such as boiling point and viscosity. |

| Intermolecular | Hydroxyl (-OH) group | Hydroxyl (-OH) group of another molecule | The hydroxyl group of one molecule interacts with the hydroxyl group of another. | A common form of association in alcohols, though less favored in amino alcohols due to the strong intramolecular O-H···N bond. rsc.org |

Mechanistic Studies of Reactions Involving this compound and Its Derivatives

The dual functionality of this compound allows it to participate in a variety of chemical transformations. Mechanistic studies on this compound and its derivatives focus on understanding the pathways and intermediate species involved in these reactions.

Investigation of Reaction Intermediates

Detailed mechanistic investigations of reactions involving amino alcohols and their derivatives have identified key transient species that govern the reaction pathways.

Acylation Reactions: The acylation of alcohols is a fundamental transformation. In reactions catalyzed by tertiary amines like 4-(dimethylamino)pyridine (DMAP), a well-studied analog, the mechanism proceeds through a highly reactive intermediate. researchgate.net The catalyst first attacks the acylating agent (e.g., an acid anhydride) to form an N-acylpyridinium ion pair. researchgate.netacs.org This intermediate is then attacked by the alcohol, in this case, the hydroxyl group of this compound, to yield the ester product and regenerate the catalyst. acs.org Given the structural similarities, it is plausible that in self-promoted or amine-catalyzed acylations, this compound could form analogous activated intermediates.

Oxidation Reactions: The aerobic oxidation of alcohols, often catalyzed by copper complexes in the presence of nitroxyl (B88944) radicals like TEMPO, is another important reaction class. nih.gov The mechanism is believed to involve the formation of a copper-alkoxide intermediate from the alcohol. nih.gov This species then undergoes a hydrogen atom transfer to the nitroxyl radical. For amino alcohols, the chemoselectivity of these reactions is a key point of investigation, as the amine group can also be oxidized.

Dehydration Reactions: The acid-catalyzed dehydration of substituted 4-dimethylamino-2-aryl-butan-2-ol compounds, which are structurally related to this compound, proceeds to form substituted dimethyl-(3-aryl-but-3-enyl)-amine intermediates. google.com These unsaturated amines can then be hydrogenated to the final saturated products. google.com The process often involves carbocationic intermediates generated by the protonation of the hydroxyl group and subsequent loss of water.

Kinetic Studies of Transformation Pathways

Kinetic studies provide quantitative data on reaction rates and help to elucidate the rate-determining steps of reaction mechanisms. While specific kinetic data for this compound are not widely available, studies on related systems offer valuable insights.

Acylation Kinetics: Kinetic analyses of the DMAP-catalyzed acylation of alcohols have shown that the reaction is typically first-order with respect to the alcohol, the acylating agent, and the DMAP catalyst. researchgate.net This supports a mechanism where the formation of the N-acylpyridinium intermediate from the catalyst and acylating agent is a key step, followed by the rate-determining attack of the alcohol on this intermediate.

Enzymatic Transformations: The synthesis of chiral amino alcohols can be achieved through enzymatic cascade reactions. nih.gov Kinetic modeling of these multi-enzymatic pathways is crucial for process optimization. For instance, in the synthesis of chiral amino-alcohols using a transketolase and a transaminase, kinetic studies identified that the transaminase-catalyzed step was significantly slower and that the enzyme was inhibited by the amino-donor substrate. researchgate.net Such kinetic analyses allow for the targeted engineering of enzymes and reaction conditions to improve yields and efficiency. researchgate.netfrontiersin.org

Table 2: Summary of Kinetic Findings for Related Amino Alcohol Reactions

| Reaction Type | Key Kinetic Findings | Rate-Determining Step (Proposed) | Reference |

| DMAP-Catalyzed Acylation | First-order in alcohol, anhydride (B1165640), and DMAP. | Attack of the alcohol on the N-acylpyridinium intermediate. | researchgate.net |

| Enzymatic Synthesis (TK/TAm) | Transaminase step is rate-limiting; substrate inhibition observed. | The transamination reaction itself. | researchgate.net |

| Catalytic Alcohol Amination | Rate is dependent on alcohol and ammonia (B1221849) pressure. | Dehydrogenation of the alcohol to a carbonyl intermediate. | nsf.gov |

Derivatization Strategies and Functionalization of 2 Diethylamino Butan 1 Ol

Synthesis of Complex Molecules Incorporating the 2-(Diethylamino)butan-1-ol Scaffold

The dual functionality of this compound enables its use as a foundational element in the synthesis of diverse molecular structures, from simple esters and amides to complex heterocyclic and polymeric systems.

The primary hydroxyl group of this compound is readily converted into ester and amide linkages, which are fundamental connections in many biologically active molecules and material science applications.

Esterification: The alcohol moiety can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides. The reaction with an acid chloride, for example, is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct. These ester derivatives can serve as prodrugs or as monomers for polymerization.

Table 1: Reagents for Amide and Ester Synthesis

| Derivative Type | Reagent Class | Specific Examples | Role |

|---|---|---|---|

| Ester | Acylating Agents | Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride (B1165640) | Reacts with the -OH group to form an ester. |

| Ester | Carboxylic Acids | Propanoic Acid, Benzoic Acid | Requires an acid catalyst (e.g., H₂SO₄) for Fischer esterification. |

The bifunctional nature of amino alcohols makes them ideal precursors for the synthesis of various heterocyclic compounds. uno.edu For this compound, the alcohol and the amine (or derivatives thereof) can participate in intramolecular cyclization reactions to form saturated heterocyclic rings.

For example, reaction of an N-substituted derivative with an appropriate reagent can lead to the formation of oxazine (B8389632) rings. A well-established method involves the cyclization of β-amino alcohols with aldehydes or ketones to yield 1,3-oxazolidines, or with phosgene (B1210022) derivatives to produce 1,3-oxazinan-2-ones. uno.edu In a related process, an amino alcohol can be reacted with an acid chloride and then subjected to dehydrative cyclization to form an oxazoline (B21484) ring. nih.gov These heterocyclic systems are prevalent in medicinal chemistry and serve as important pharmacophores.

The this compound scaffold can be integrated into polymeric materials, imparting specific properties such as basicity, hydrophilicity, and potential catalytic activity. The most direct method involves converting the alcohol into a polymerizable monomer.

This is typically achieved by esterifying the hydroxyl group with an unsaturated carboxylic acid, such as acrylic acid or methacrylic acid, to form 2-(diethylamino)butyl acrylate (B77674) or methacrylate (B99206). This monomer can then undergo polymerization, often through free-radical polymerization, to yield a polymer with the diethylaminoalkyl moiety as a pendant group. Such polymers have applications as stabilizers in dispersion polymerization, as demonstrated with structurally similar amino-functionalized methacrylate copolymers. researchgate.net

Table 2: Polymerization of a this compound Derivative

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1. Monomer Synthesis | Esterification | This compound, Acryloyl chloride | 2-(Diethylamino)butyl acrylate |

Chiral Derivatization for Stereochemical Analysis

As a chiral molecule, determining the enantiomeric purity (or enantiomeric excess, ee) of this compound is crucial, especially in pharmaceutical contexts. Chiral derivatization is a powerful strategy where the enantiomers are converted into diastereomers, which possess different physical properties and can be distinguished by standard analytical techniques. thieme-connect.de

A common method for determining enantiomeric composition is the derivatization of the racemic alcohol with a single enantiomer of a chiral derivatizing agent (CDA). nanobioletters.com The resulting products are diastereomers, which have different physical properties and can be separated using achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.net

The hydroxyl group of this compound is the typical site for this reaction. Commonly used CDAs include chiral carboxylic acids or their activated derivatives, such as Mosher's acid chloride (MTPA-Cl) or chiral reagents based on cyanuric chloride. nanobioletters.com The reaction of racemic this compound with (R)-MTPA-Cl, for example, would yield two diastereomeric esters: (R,R)-MTPA ester and (S,R)-MTPA ester. These diastereomers will exhibit different retention times on a standard HPLC column, and the ratio of their peak areas corresponds directly to the ratio of the original enantiomers. nih.gov

Table 3: Example HPLC Separation of Diastereomeric Derivatives

| Diastereomer (Hypothetical) | Chiral Derivatizing Agent | Retention Time (min) on C18 Column |

|---|---|---|

| (R)-2-(diethylamino)butyl-(R)-MTPA ester | (R)-MTPA-Cl | 15.2 |

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can also be used to determine enantiomeric excess after derivatization. nih.gov When enantiomers are reacted with a CDA, the resulting diastereomers are chemically distinct and will exhibit different NMR spectra. researchgate.net

Protons (or other nuclei like ¹⁹F or ³¹P, if present in the CDA) in the diastereomers exist in different chemical environments, leading to different chemical shifts. researchgate.net By integrating the signals corresponding to each diastereomer, the enantiomeric excess can be calculated. For example, derivatizing racemic this compound with a chiral agent like 1-fluoroindan-1-carboxylic acid (FICA) would produce diastereomeric esters. researchgate.net The signals of protons near the stereocenter in the ¹H NMR spectrum of each diastereomer would appear at slightly different chemical shifts (Δδ ≠ 0), allowing for quantification.

Table 4: Illustrative ¹H NMR Data for Diastereomeric Ester Derivatives

| Proton (Hypothetical) | Chemical Shift δ (ppm) for (R,R)-diastereomer | Chemical Shift δ (ppm) for (S,R)-diastereomer | Difference Δδ (ppm) |

|---|---|---|---|

| -CH₂-O- (Proton a) | 4.15 | 4.12 | 0.03 |

| -CH₂-O- (Proton b) | 4.08 | 4.07 | 0.01 |

Advanced Spectroscopic and Analytical Characterization of 2 Diethylamino Butan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(Diethylamino)butan-1-ol, NMR provides definitive information on the carbon skeleton, the number and environment of protons, and the connectivity between atoms.

One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are the foundational experiments for structural determination.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shift of each signal is influenced by the electronic environment of the proton. Protons near electronegative atoms like oxygen and nitrogen are deshielded and appear at a higher chemical shift (downfield). The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity), governed by the n+1 rule, reveals the number of adjacent protons. The hydroxyl (-OH) proton often appears as a broad singlet and its signal can be confirmed by D₂O exchange, where the peak disappears.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. Carbons bonded to the electronegative nitrogen and oxygen atoms are expected to resonate at lower fields (higher ppm values). pressbooks.pub Broadband proton-decoupled ¹³C NMR spectra show each unique carbon as a singlet, simplifying the spectrum and allowing for a direct count of non-equivalent carbon atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 (CH₂OH) | ~3.5 - 3.7 | dd | ~65-70 |

| 2 (CH-N) | ~2.6 - 2.8 | m | ~60-65 |

| 3 (CH₂) | ~1.4 - 1.6 | m | ~20-25 |

| 4 (CH₃) | ~0.9 | t | ~10-15 |

| 5 (N-CH₂) | ~2.5 - 2.7 | q | ~45-50 |

| 6 (N-CH₂CH₃) | ~1.0 | t | ~12-17 |

| -OH | Variable | br s | - |

Predicted data based on standard chemical shift values and structural analysis. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doublets.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide deeper insight into molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would connect coupled protons, confirming the butanol backbone sequence (e.g., H4 to H3, H3 to H2, H2 to H1).

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). It is invaluable for definitively assigning carbon signals based on their attached, and often more easily assigned, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms, regardless of whether they are connected through bonds. This is particularly important for determining stereochemistry and conformational preferences in molecules like this compound and its derivatives.

hyphenated LC-NMR for Mixture Analysis

The coupling of liquid chromatography with NMR spectroscopy (LC-NMR) is a powerful technique for the analysis of complex mixtures, such as reaction products or biological samples containing metabolites. rsc.orgbiosynth.com This hyphenated method allows for the separation of individual components by HPLC, followed by their direct structural elucidation via NMR. For a mixture containing this compound and its derivatives or impurities, LC-NMR could separate each compound and provide individual ¹H NMR spectra, facilitating their identification without the need for laborious isolation. nist.gov The technique is especially useful in drug metabolism studies and for the characterization of natural products. rsc.orgbiosynth.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. A sample injected into the GC is vaporized and separated based on its boiling point and interactions with the column's stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented.

The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (145.24 g/mol for C₈H₁₉NO). The fragmentation pattern is a unique fingerprint that helps to confirm the structure. For amino alcohols, a characteristic fragmentation is the alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. pressbooks.pub

Predicted Key Mass Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 145 | [C₈H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 114 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 100 | [M - C₂H₅]⁺ | Loss of an ethyl group from the side chain |

| 86 | [CH(CH₂CH₃)N(C₂H₅)₂]⁺ | Alpha-cleavage next to the nitrogen atom |

| 72 | [CH₂=N(C₂H₅)₂]⁺ | Alpha-cleavage next to the nitrogen atom |

Predicted data based on common fragmentation patterns for amino alcohols.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

LC-MS is a powerful and versatile technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. It is particularly useful for analyzing compounds that are not suitable for GC, such as those that are non-volatile or thermally unstable.

In the context of this compound and its derivatives, LC-MS would be the method of choice for analyzing complex mixtures, such as reaction monitoring, impurity profiling, or analyzing biological fluids in metabolic studies. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are used to generate ions from the eluting compounds. These "soft" ionization techniques often result in a prominent quasi-molecular ion peak (e.g., [M+H]⁺ at m/z 146), which simplifies molecular weight determination in complex matrices. Tandem mass spectrometry (LC-MS/MS) can be used to fragment selected ions, providing further structural information for each component in the mixture.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). alevelchemistry.co.uk Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure m/z to several decimal places. This precision allows for the determination of a compound's elemental composition, as each unique formula has a distinct theoretical exact mass based on the precise masses of its constituent isotopes. alevelchemistry.co.uk For novel or unknown substances, HRMS is indispensable for confirming molecular formulas and distinguishing between compounds that may have the same nominal mass but different elemental compositions. nih.gov

In the analysis of this compound, HRMS is employed to confirm its elemental composition, C8H19NO. The instrument is calibrated to a high degree of accuracy, and the analysis, typically using a soft ionization technique like electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]+. The experimentally determined mass is then compared to the theoretical exact mass calculated for the proposed formula. A match within a narrow mass tolerance window (typically <5 ppm) provides strong evidence for the compound's identity.

Table 1: HRMS Data for the Exact Mass Determination of this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₉NO |

| Nominal Mass | 145 |

| Ion Species (ESI+) | [M+H]⁺ |

| Molecular Formula of Ion | [C₈H₂₀NO]⁺ |

| Theoretical Exact Mass | 146.1545 |

| Typical Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule, revealing information about its functional groups and connectivity. nih.gov

For this compound, the precursor ion would be the protonated molecule at m/z 146.15. Its fragmentation is dictated by the presence of the hydroxyl and tertiary amine functional groups. The primary fragmentation pathways for amino alcohols include alpha-cleavage adjacent to the nitrogen atom and cleavage next to the oxygen atom, as well as the neutral loss of small molecules like water. miamioh.edulibretexts.org

Key fragmentation pathways include:

Alpha-cleavage: The bond between the α and β carbons relative to the functional group is broken. whitman.edu For the tertiary amine, the most favorable alpha-cleavage involves the loss of the largest alkyl group, leading to a stable iminium ion.

Neutral Loss: The loss of a water molecule (H₂O) from the protonated primary alcohol is a common fragmentation route. whitman.edu

The resulting product ion spectrum is unique to the molecule's structure and can be used to confirm its identity or to distinguish it from isomers.

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Origin |

| 146.15 | 128.14 | H₂O (18.01) | Loss of water from the protonated alcohol. |

| 146.15 | 116.14 | C₂H₆ (30.02) | Alpha-cleavage with loss of an ethyl radical. |

| 146.15 | 86.10 | C₄H₁₀O (74.05) | Cleavage of the C-C bond adjacent to the nitrogen, forming a stable diethylaminomethyl cation. |

| 146.15 | 72.08 | C₅H₁₂O (88.07) | Alpha-cleavage with loss of the butanol side chain. |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. vscht.cz The resulting spectrum serves as a molecular "fingerprint," where specific peaks are characteristic of particular functional groups. docbrown.info

The FT-IR spectrum of this compound is characterized by absorptions corresponding to its primary alcohol, tertiary amine, and aliphatic hydrocarbon components.

O-H Stretch: A prominent, strong, and broad absorption band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol and is broadened due to hydrogen bonding. docbrown.infolibretexts.org

C-H Stretch: Strong, sharp peaks between 3000 and 2850 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and butyl groups. libretexts.org

C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol group. vscht.cz

C-N Stretch: The C-N stretching vibration of the tertiary amine typically appears as a medium-intensity band in the 1250-1020 cm⁻¹ region, often overlapping with the C-O stretch.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3600 - 3200 | Alcohol (R-OH) | O-H Stretch | Strong, Broad |

| 2970 - 2850 | Alkane (C-H) | C-H Stretch | Strong, Sharp |

| 1470 - 1370 | Alkane (C-H) | C-H Bend | Medium |

| 1260 - 1050 | Alcohol (C-OH) | C-O Stretch | Strong |

| 1250 - 1020 | Amine (R₃N) | C-N Stretch | Medium to Weak |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a form of vibrational spectroscopy that provides information complementary to FT-IR. mdpi.com It measures the inelastic scattering of monochromatic light, and the resulting frequency shifts correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds with large dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. mdpi.com

For this compound, Raman spectroscopy is particularly useful for analyzing the carbon-carbon backbone and symmetric C-H vibrations, which may be weak or less defined in the IR spectrum.

C-C Stretch: The stretching vibrations of the C-C single bonds in the butyl and ethyl chains typically appear in the 1200-800 cm⁻¹ region and are often strong in the Raman spectrum.

Symmetric C-H Vibrations: Symmetric C-H stretching and bending modes give rise to distinct Raman signals.

C-N Symmetric Stretch: The symmetric stretching of the C-N bonds may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

The combination of FT-IR and Raman spectra provides a more complete vibrational analysis, confirming the presence of key functional groups and offering a comprehensive molecular fingerprint. tu-braunschweig.de

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 2970 - 2850 | Alkane (C-H) | Symmetric C-H Stretch | Strong |

| 1470 - 1440 | Alkane (C-H) | C-H Bending | Medium |

| 1200 - 800 | Alkane (C-C) | C-C Stretch | Medium to Strong |

| ~750 | Amine (C-N) | Symmetric C-N Stretch | Medium |

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used for purity assessment of chemical compounds by separating the main compound from any impurities, starting materials, or degradation products. nih.gov

For the purity profiling of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture. The compound, being moderately polar, will be retained on the column and then eluted by a gradient of an organic solvent (like acetonitrile (B52724) or methanol) mixed with an aqueous buffer. Detection is commonly achieved using a UV detector or, for higher specificity and sensitivity, a mass spectrometer (LC-MS). The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks.

Table 5: Exemplar HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Technique | Reverse-Phase HPLC (RP-HPLC) |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detector | UV at 210 nm or Mass Spectrometer (ESI+) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, direct analysis of amino alcohols like this compound by GC is often challenging due to their high polarity, low volatility, and tendency to exhibit poor peak shapes (tailing) because of interactions with the stationary phase. These issues arise from the presence of the polar hydroxyl (-OH) and amino (-NR₂) functional groups, which can engage in hydrogen bonding.

To overcome these limitations and make the compound suitable for GC analysis, a chemical modification process known as derivatization is employed. weber.hujfda-online.com Derivatization converts the polar functional groups into less polar, more volatile ones, leading to improved chromatographic performance. gcms.czresearchgate.net The primary goals of derivatization for the GC analysis of amino alcohols are:

Increased Volatility: By replacing the active hydrogens on the hydroxyl and amino groups with non-polar groups, the intermolecular hydrogen bonding is eliminated, which lowers the boiling point of the analyte and increases its volatility. gcms.cz

Improved Peak Shape: Derivatization reduces the analyte's ability to interact with active sites on the column, resulting in more symmetrical, sharper peaks and thus better resolution and sensitivity. jfda-online.com

Enhanced Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis. jfda-online.com

Common derivatization strategies for compounds containing hydroxyl and amino groups include silylation, acylation, and alkylation. weber.hugcms.cz

Silylation: This is one of the most common methods, involving the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, Si(CH₃)₃. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. researchgate.net

Acylation: This process introduces an acyl group (R-C=O) by reacting the analyte with reagents like trifluoroacetic anhydride (B1165640) (TFAA). The resulting fluoroacyl derivatives are highly volatile. jfda-online.com

Alkylation: This method involves replacing acidic hydrogens with an alkyl group, forming esters and ethers, which have lower polarity. gcms.cz

The selection of the appropriate derivatization reagent depends on the specific requirements of the analysis. For instance, in the analysis of amino acids, a two-step process involving esterification of the carboxyl group followed by acylation of the amino group is common practice to achieve good selectivity and peak shape. sigmaaldrich.com

Table 1: Common Derivatization Reagents for GC Analysis of Amino Alcohols

| Derivatization Type | Reagent | Abbreviation | Target Group(s) | Key Characteristics of Derivative |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH | Highly volatile, thermally stable TMS ethers/amines |

| Acylation | Trifluoroacetic Anhydride | TFAA | -OH, -NH | Very volatile trifluoroacetyl esters/amides |

| Acylation | Acetic Anhydride | - | -OH, -NH | Volatile acetyl derivatives |

| Alkylation | Alkyl Chloroformates | - | -OH, -NH | Forms stable carbamates and carbonates |

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). Separation occurs based on the differential partitioning of the derivatives between the two phases. Compounds are then identified by their retention times and quantified using a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

This compound contains a stereogenic center at the second carbon atom, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-(diethylamino)butan-1-ol and (S)-2-(diethylamino)butan-1-ol. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification challenging. nih.govgcms.cz However, in a chiral environment, they can exhibit different biological activities, making the determination of enantiomeric purity (or enantiomeric excess, ee) a critical aspect of chemical analysis, particularly in the pharmaceutical industry. chromatographyonline.com

Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the most widely used and effective method for separating enantiomers. chromatographyonline.comresearchgate.net The separation is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times. This can be accomplished through two primary strategies: direct and indirect separation. nih.govchiralpedia.com

Direct Method: Chiral Stationary Phases (CSPs)

The direct method is the most common approach and involves the use of a column packed with a chiral stationary phase (CSP). researchgate.net The CSP is an enantiomerically pure selector that is immobilized on a solid support (e.g., silica). chiralpedia.com Enantiomeric separation occurs through the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the CSP. Because these complexes have different energies of formation and stability, one enantiomer is retained on the column longer than the other, resulting in separation. researchgate.net

For HPLC: A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose) being among the most versatile and widely used. chromatographyonline.com The separation can be optimized by adjusting the mobile phase composition and temperature.

For GC: Chiral GC columns often utilize derivatized cyclodextrins as the CSP. chromatographyonline.com These columns are highly effective for separating volatile chiral compounds. For non-volatile analytes like amino alcohols, prior achiral derivatization (as described in section 5.4.2) is necessary to increase volatility before analysis on a chiral GC column. sigmaaldrich.com

Indirect Method: Chiral Derivatizing Agents (CDAs)

The indirect method involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govchiralpedia.com Unlike enantiomers, diastereomers have different physical properties (e.g., boiling points, solubility, polarity) and can therefore be separated on a conventional (achiral) GC or HPLC column. nih.gov The success of this method relies on the availability of a suitable CDA that reacts completely with the analyte without causing racemization. chiralpedia.com

Table 2: Comparison of Direct and Indirect Chiral Chromatography Methods

| Feature | Direct Method (Using CSP) | Indirect Method (Using CDA) |

|---|---|---|

| Principle | Differential interaction with a chiral stationary phase. | Formation of diastereomers, separated on an achiral phase. |

| Column | Requires a specialized and more expensive chiral column. | Uses a standard, less expensive achiral column. |

| Sample Prep | Minimal (for HPLC); requires volatility-enhancing derivatization for GC. | Requires a chemical reaction with a chiral derivatizing agent. |

| Purity of Agent | CSP must be of high enantiomeric purity. | CDA must be of high enantiomeric purity to ensure accurate results. |

| Potential Issues | Limited column lifetime; finding a suitable CSP can require screening. | Derivatization reaction may be incomplete or cause racemization; CDA may introduce impurities. |

| Analysis Time | Generally faster as it avoids an extra reaction step. | Can be longer due to the derivatization step. |

The choice between these methods depends on the analyte, the available instrumentation, and the specific analytical requirements. For determining the enantiomeric purity of this compound, one could use chiral HPLC for direct analysis or employ chiral GC after a suitable derivatization step to enhance volatility.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.

For a compound like this compound, which is likely a liquid or a low-melting solid at ambient temperature, direct analysis by X-ray crystallography is not possible as the technique requires a well-ordered single crystal. Therefore, a prerequisite for structural analysis is the preparation of a suitable crystalline derivative. This is typically achieved by reacting the amino alcohol with an acid to form a salt, which often has a higher melting point and a greater propensity to crystallize. Common choices for salt formation include:

Hydrochloride salts: Formed by reaction with hydrochloric acid.

Tartrate salts: Formed with tartaric acid, which is itself a chiral reagent and can be useful in classical resolution of enantiomers.

Other organic acid salts: Using acids like cinnamic acid or others that readily form stable, crystalline salts.

Once a suitable single crystal of a derivative is grown, it is mounted in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. By measuring the intensity and position of these reflections, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, yielding a complete molecular structure.

The data obtained from an X-ray crystallographic analysis provides a wealth of structural information.

Table 3: Structural Parameters Obtained from X-ray Crystallography

| Parameter | Description | Example for a Derivative of this compound |

|---|---|---|

| Connectivity | The sequence of bonded atoms. | Confirms the butan-1-ol backbone with the diethylamino group at C2. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (in Ångströms). | Provides precise measurements of C-C, C-N, C-O, and C-H bonds. |

| Bond Angles | The angle formed by three connected atoms (in degrees). | Determines the geometry around each atom, e.g., the tetrahedral geometry of the sp³ carbons. |

| Torsion (Dihedral) Angles | The angle between planes defined by four atoms. | Describes the conformation of the molecule, such as the rotation around the C-C bonds of the butyl chain. |

| Absolute Configuration | The absolute spatial arrangement (R or S) at a chiral center. | Unambiguously determines the configuration (R or S) at the C2 position. |

| Intermolecular Interactions | Non-covalent forces between molecules in the crystal lattice. | Identifies hydrogen bonding patterns involving the hydroxyl group and the counter-ion, as well as van der Waals forces. |

| Unit Cell Parameters | The dimensions and angles of the basic repeating unit of the crystal. | Defines the crystal system and space group. |

Computational and Theoretical Investigations of 2 Diethylamino Butan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. For 2-(Diethylamino)butan-1-ol, these calculations can predict its geometry, vibrational frequencies, and various electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. DFT studies for this compound would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure.

Such studies would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the spatial arrangement of the diethylamino group relative to the butanol backbone. Key structural parameters that would be determined include:

The C-N bond length of the diethylamino group.

The C-O bond length of the hydroxyl group.

The various C-C bond lengths within the butyl chain.

The bond angles around the chiral center (the second carbon atom).

Beyond molecular structure, DFT calculations can predict a range of molecular properties. A summary of typical properties that would be calculated for this compound is presented in the interactive table below.

| Calculated Property | Description | Theoretical Significance |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the overall stability of the molecule. |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | Helps in understanding intermolecular interactions and solubility. |

| Vibrational Frequencies | Frequencies at which the molecule's bonds vibrate. | Correlates with infrared (IR) spectroscopy for compound identification. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Identifies reactive sites (nucleophilic and electrophilic centers). |

These DFT-derived parameters provide a comprehensive theoretical model of the molecule's ground state.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous analysis of the electronic structure.

For this compound, an ab initio analysis would focus on:

Wavefunction Analysis: Describing the mathematical functions that characterize the electrons in the molecule.

Electron Correlation: Accounting for the interactions between electrons, which is crucial for accurate energy and property prediction.

Basis Set Effects: Investigating how the choice of basis set (the set of functions used to build the molecular orbitals) affects the accuracy of the calculated results.

While computationally more demanding than DFT, ab initio methods can offer a higher level of theoretical accuracy for electronic properties, serving as a benchmark for other computational approaches.

Conformational Analysis

The flexibility of the butyl chain and the diethylamino group in this compound means that the molecule can exist in various spatial arrangements, known as conformations or rotamers. Conformational analysis is the study of the energies and stabilities of these different arrangements.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. q-chem.com For this compound, this would involve systematically rotating one or more of the molecule's single bonds and calculating the energy at each step. q-chem.com

A typical PES scan for this molecule would focus on the rotation around key dihedral angles, such as:

The C1-C2 bond, to explore the orientation of the hydroxyl group.

The C2-N bond, to investigate the positioning of the diethylamino group.

The C-C bonds within the ethyl groups of the diethylamino moiety.

The result of a PES scan is a plot of potential energy versus the dihedral angle, which reveals the energy barriers between different conformations. researchgate.net

The PES scan allows for the identification of various energy minima.

Local Energy Minima: These correspond to stable conformations (conformational isomers) of the molecule.

Global Energy Minimum: This represents the most stable conformation, i.e., the one with the lowest potential energy.

For this compound, it is expected that multiple stable conformers exist due to the molecule's rotational freedom. The relative energies of these conformers determine their population at a given temperature. Identifying the global minimum is crucial as it represents the most likely structure of the molecule in its ground state. The energy differences between various conformers, such as gauche and anti arrangements, dictate the molecule's dynamic behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.org The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. readthedocs.io

A theoretical FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals.

HOMO: For an amino alcohol like this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the diethylamino group due to the presence of its lone pair of electrons, making this site nucleophilic.

LUMO: The LUMO is likely to be distributed across the carbon backbone and potentially the oxygen atom, indicating the sites susceptible to nucleophilic attack.

The calculated energies of these orbitals provide quantitative measures of the molecule's electronic properties. A hypothetical data table for the FMO analysis is shown below.

| Molecular Orbital | Calculated Energy (eV) | Significance |

|---|---|---|

| HOMO | (Calculated Value) | Related to ionization potential and nucleophilicity. |

| LUMO | (Calculated Value) | Related to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | (Calculated Difference) | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

Based on a comprehensive search of available scientific literature, specific computational and theoretical investigation data for the compound this compound, as required by the provided outline, is not available. Detailed research findings, including specific data for HOMO-LUMO energy gaps, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MESP) mapping for this particular molecule, have not been published in the accessible literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. The creation of the required data tables and detailed research findings is contingent on the existence of such primary research, which could not be located.

Simulation of Spectroscopic Data

Computational chemistry provides powerful tools for the simulation of spectroscopic data, offering insights into the vibrational and electronic properties of molecules. For this compound, theoretical simulations of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can be generated. These simulations serve as a valuable counterpart to experimental data, aiding in spectral assignment, structural elucidation, and understanding the molecule's behavior at an atomic level. Methodologies such as Density Functional Theory (DFT) are commonly employed for these predictions, providing a balance between accuracy and computational cost. rsc.org

Theoretical Infrared and Raman Spectra Generation for Comparison with Experimental Data

The generation of theoretical infrared and Raman spectra for this compound involves the calculation of its vibrational frequencies and intensities. These simulations are typically performed on a computationally optimized molecular geometry. By solving the vibrational Schrödinger equation for the molecule, a set of normal modes, each with a corresponding frequency and intensity, is obtained. These computed frequencies can then be plotted to generate a theoretical spectrum that can be compared with experimental results.

Anharmonic calculations can provide more accurate frequencies compared to the standard harmonic approximation, especially for stretching vibrations like O-H and C-H, which can exhibit significant anharmonicity. researchgate.net The comparison between theoretical and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding, which can cause broadening and shifts in vibrational bands, particularly the O-H stretch. docbrown.info

Table 1: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|---|

| O-H Stretch | Alcohol | ~3400 (broad) | ~3400 (weak) | Strong (IR), Weak (Raman) |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850-2960 | 2850-2960 | Strong (IR & Raman) |

| C-O Stretch | Primary Alcohol | ~1050 | ~1050 | Strong (IR) |

| C-N Stretch | Tertiary Amine | 1180-1250 | 1180-1250 | Medium (IR) |

| O-H Bend | Alcohol | ~1420 | - | Medium (IR) |

| C-H Bend | Alkyl (CH₃, CH₂) | 1375-1465 | 1375-1465 | Medium (IR & Raman) |

Computational Prediction of NMR Chemical Shifts

The computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for verifying chemical structures. bohrium.com For this compound, theoretical ¹H and ¹³C NMR spectra can be calculated. These calculations are typically performed using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR chemical shifts can be influenced by several factors, including the choice of the DFT functional, the basis set, and the treatment of solvent effects. github.io Explicitly modeling the solvent environment, often through a Polarizable Continuum Model (PCM), can significantly improve the correlation between theoretical and experimental values. github.io

By predicting the chemical shifts for each unique proton and carbon atom in this compound, a complete theoretical NMR spectrum can be constructed. This allows for a direct comparison with experimental data, aiding in the definitive assignment of each resonance. Such computational studies can be particularly useful in distinguishing between isomers or resolving ambiguities in complex experimental spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Predicted ¹³C Chemical Shifts (δ, ppm) | ||

|---|---|---|

| Carbon Atom | Structural Position | Predicted Shift (ppm) |

| C1 | -CH₂OH | ~65 |

| C2 | -CH(N)- | ~60 |

| C3 | -CH₂-CH₃ | ~20 |

| C4 | -CH₂-CH₃ | ~10 |

| C5, C7 | N-(CH₂CH₃)₂ | ~48 |

| C6, C8 | N-(CH₂CH₃)₂ | ~12 |

| Predicted ¹H Chemical Shifts (δ, ppm) | ||

| Proton(s) | Structural Position | Predicted Shift (ppm) |

| H on O | -OH | Variable, ~2-4 |

| H on C1 | -CH₂OH | ~3.4-3.6 |